1-(3-Phenylpyrrolidin-1-yl)ethanone

Muscarinic receptor pharmacology Off-target liability Synthetic cathinone toxicology

α-PPP uniquely functions as a partial hNET releaser and 5-HT2A antagonist, distinct from pure inhibitors like α-PVP (302-fold weaker M2R affinity vs. α-PHP). Essential for SAR studies dissecting α-carbon chain length effects on monoamine transporter pharmacology. Procure certified reference standard for forensic GC-MS/LC-MS/MS method validation.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 55692-54-1
Cat. No. B2682834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylpyrrolidin-1-yl)ethanone
CAS55692-54-1
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESCC(=O)N1CCC(C1)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-10(14)13-8-7-12(9-13)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
InChIKeyPKDMFMGVFKWHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenylpyrrolidin-1-yl)ethanone (α-PPP): Procurement-Ready Pyrrolidinophenone Reference Standard


1-(3-Phenylpyrrolidin-1-yl)ethanone (CAS 55692-54-1), also designated as α-pyrrolidinopropiophenone (α-PPP), is a synthetic cathinone belonging to the α-pyrrolidinophenone class [1]. Its core structure consists of a pyrrolidine ring N-substituted with a propiophenone moiety, featuring an α-methyl substituent that distinguishes it from longer-chain homologs [2]. As a psychoactive substance, α-PPP primarily functions as an inhibitor of dopamine and norepinephrine reuptake transporters, with documented off-target interactions at muscarinic acetylcholine and serotonin 5-HT2A receptors [1]. The compound is available as a reference standard (typically ≥97% purity as the hydrochloride salt) from certified forensic and analytical suppliers , and is employed in pharmacological research, forensic toxicology, and structure-activity relationship studies of synthetic cathinones [2].

Why In-Class Pyrrolidinophenone Analogs Cannot Substitute for 1-(3-Phenylpyrrolidin-1-yl)ethanone (α-PPP)


In-class pyrrolidinophenone analogs such as α-pyrrolidinopentiophenone (α-PVP) and α-pyrrolidinohexiophenone (α-PHP) exhibit profound differences in target affinity, functional selectivity, and off-target receptor interactions relative to α-PPP, precluding simple substitution in research or analytical applications. The α-carbon side-chain length directly governs potency at monoamine transporters [1] and dramatically modulates affinity for muscarinic acetylcholine receptors—α-PHP displays a 302-fold higher M2R affinity (Ki = 251 nM) than α-PPP (Ki = 75.8 μM) [2]. Critically, α-PPP uniquely functions as a partial releasing agent at the human norepinephrine transporter (hNET), whereas longer-chain analogs such as α-PVP act solely as reuptake inhibitors [1]. Furthermore, α-PPP exhibits measurable antagonist activity at 5-HT2A receptors (Kb = 851 nM), a property not shared by structurally related cathinones such as MDPPP or 3-BMC [3]. These pharmacologically meaningful differences demand compound-specific procurement rather than generic class-based substitution.

Quantitative Differentiation of 1-(3-Phenylpyrrolidin-1-yl)ethanone (α-PPP) Against Closest Analogs


M2 Muscarinic Receptor Affinity: α-PPP vs. α-PHP and α-PVP

α-PPP exhibits weak affinity for human muscarinic M2 receptors (M2R), contrasting sharply with longer-chain analogs that display nanomolar potency. In competitive radioligand binding assays using [3H]N-methylscopolamine, α-PPP demonstrated a Ki value of 75.8 μM (95% CI: 63.9–89.9 μM), representing 302-fold lower affinity than α-PHP (Ki = 251 nM) and approximately 70-fold lower affinity than α-PVP (Ki = 1.09 μM) [1]. This graded relationship between α-carbon chain length and M2R affinity establishes α-PPP as a low-potency muscarinic ligand relative to its higher homologs, a differentiation critical for studies investigating off-target cholinergic effects of pyrrolidinophenones [1].

Muscarinic receptor pharmacology Off-target liability Synthetic cathinone toxicology

hDAT Transporter Affinity: α-PPP vs. α-PVP and α-PHP

α-PPP exhibits micromolar affinity for the human dopamine transporter (hDAT), with potency substantially lower than longer-chain pyrrolidinophenone analogs. In radioligand binding assays using [125I]RTI-55 at hDAT heterologously expressed in HEK293 cells, α-PPP displayed a Ki value of 161.4 μM [1]. In contrast, the propyl analog α-PVP exhibited a Ki of 0.0222 μM, representing an approximately 7,300-fold increase in affinity, while α-PHP (butyl chain) showed a Ki of 0.016 μM [1]. A separate study employing uptake inhibition assays in HEK293 cells reported that α-PVP is ten times more potent than α-PPP at inhibiting hDAT [2], confirming that even within the same functional class, α-carbon elongation profoundly amplifies transporter affinity.

Dopamine transporter pharmacology Monoamine uptake inhibition Psychostimulant SAR

hNET Partial Releaser Activity: Unique Functional Profile of α-PPP vs. α-PVP

α-PPP is distinguished from longer-chain pyrrolidinophenones by its capacity to function as a partial releasing agent at the human norepinephrine transporter (hNET). In radiotracer-based in vitro release assays conducted in HEK293 cells expressing hNET, α-PPP stimulated [3H]norepinephrine efflux with an EC50 value in the low micromolar range, demonstrating partial release efficacy [1]. In marked contrast, the structurally related analog α-PVP exhibited no releasing activity at hNET under identical assay conditions, functioning solely as a reuptake inhibitor [1]. This functional divergence—where the α-methyl analog (α-PPP) acts as a partial releaser while the α-propyl analog (α-PVP) does not—represents a qualitative pharmacological distinction that cannot be inferred from binding data alone [1].

Norepinephrine transporter pharmacology Monoamine release Functional selectivity

5-HT2A Receptor Antagonism: α-PPP Displays Inverse Agonist and Competitive Antagonist Activity Not Shared by MDPPP

α-PPP exhibits measurable affinity and functional antagonism at human serotonin 5-HT2A receptors, a property that distinguishes it from several structurally related cathinones. In radioligand competition binding assays, α-PPP displaced [3H]ketanserin from 5-HT2A receptors with a Ki value in the low micromolar range, whereas the methylenedioxy analog MDPPP displayed a Ki > 10 μM under identical conditions [1]. Functionally, α-PPP competitively antagonized DOI-stimulated 5-HT2A receptor signaling with a Kb value of 851 nM and displayed inverse agonist activity in phosphoinositide hydrolysis assays [1]. In vivo, α-PPP dose-dependently blocked the DOI-elicited head-twitch response in mice (maximal suppression at 10 mg/kg, P < 0.0001), whereas MDPPP and 3-BMC at equivalent doses failed to attenuate this 5-HT2A-mediated behavior [1].

Serotonin receptor pharmacology 5-HT2A antagonism Synthetic cathinone polypharmacology

Behavioral Pharmacology: Locomotor Stimulation and Self-Administration Reinforcing Potency of α-PPP vs. α-PVP and MDPV

α-PPP produces significant stimulant-like behavioral effects in rodent models, with potency and efficacy profiles that differentiate it from α-PVP and MDPV. In female rats, α-PPP (5–10 mg/kg, i.p.) increased spontaneous locomotor activity and decreased intracranial self-stimulation reward thresholds in a dose-dependent manner, effects comparable to those elicited by α-PVP and α-PHP [1]. However, in intravenous self-administration paradigms, the reinforcing potency of α-PPP is modest relative to α-PVP and MDPV. The rank order of reinforcing potency was MDPV > α-PVP > MDPBP > α-PPP > MDPPP ≈ cocaine, while reinforcing effectiveness (progressive-ratio and demand elasticity) ranked as α-PVP > MDPV ≈ α-PPP > MDPBP ≈ MDPPP > cocaine [2]. Notably, high-dose α-PPP (0.32 mg/kg/infusion) supports robust self-administration under extended-access binge conditions, whereas lower doses (0.05–0.1 mg/kg/infusion) produce variable and less robust intake [3].

Behavioral pharmacology Abuse liability Locomotor activity Self-administration

NOTUM Carboxylesterase Inhibition: Fragment-Based Lead Identification for Wnt Signaling Modulation

The 1-phenylpyrrolidine scaffold, of which 1-(3-phenylpyrrolidin-1-yl)ethanone is a representative member, has been identified as a validated chemical starting point for inhibition of the carboxylesterase NOTUM, a negative regulator of Wnt signaling [1]. In a custom-designed acid fragment library screen, 1-phenylpyrrolidines demonstrated measurable inhibition of NOTUM enzymatic activity, with subsequent X-ray crystallographic determination of binding modes [1]. While specific quantitative potency data for the unsubstituted 1-(3-phenylpyrrolidin-1-yl)ethanone at NOTUM are not available in the public domain, the structural class has been validated in medicinal chemistry campaigns targeting Wnt-driven pathologies including colorectal cancer and neurodegenerative disorders [1]. This contrasts with other α-pyrrolidinophenones (e.g., α-PVP, α-PHP), which have not been reported as NOTUM inhibitors, reflecting divergent therapeutic potential based on subtle structural differences.

Wnt signaling NOTUM inhibition Fragment-based drug discovery Carboxylesterase

High-Value Application Scenarios for 1-(3-Phenylpyrrolidin-1-yl)ethanone (α-PPP) in Research and Analytical Settings


Pharmacological Probe for hNET Partial Release Mechanisms

α-PPP serves as an essential tool compound for investigating the structural determinants of substrate-versus-inhibitor pharmacology at the human norepinephrine transporter. Its unique profile as a partial releaser (EC50 in low micromolar range) distinguishes it from pure reuptake inhibitors such as α-PVP, enabling comparative studies that dissect the molecular mechanisms governing monoamine efflux [1]. Researchers can employ α-PPP to examine the conformational dynamics of hNET during substrate translocation and to validate computational models predicting release efficacy based on ligand structure [1].

Reference Standard for Forensic Toxicology and Analytical Method Development

α-PPP is a critical reference material for forensic toxicology laboratories developing and validating analytical methods for the detection of synthetic cathinones in biological matrices. The compound is commercially available as a certified reference standard (≥97% purity as hydrochloride salt) suitable for use as a calibrator or quality control sample in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays . Its distinct chromatographic retention time and mass spectral fragmentation pattern enable unambiguous identification and quantification in seized drug analysis and postmortem toxicology casework .

Structure-Activity Relationship (SAR) Baseline for α-Pyrrolidinophenone Pharmacology

Due to its α-methyl substituent—the shortest α-carbon chain among commonly studied pyrrolidinophenones—α-PPP functions as the foundational comparator in SAR studies examining the relationship between α-carbon chain length and biological activity. Systematic comparison of α-PPP (methyl) with α-PBP (ethyl), α-PVP (propyl), and α-PHP (butyl) has revealed chain length-dependent increases in hDAT affinity of up to 10,000-fold [2] and in M2R affinity of up to 302-fold [3]. Procurement of high-purity α-PPP is therefore essential for laboratories conducting SAR investigations of emerging pyrrolidinophenone analogs.

5-HT2A Receptor Pharmacology Tool Compound

α-PPP is a validated pharmacological tool for probing 5-HT2A receptor function in vitro and in vivo. Its competitive antagonist activity (Kb = 851 nM) and inverse agonist properties enable researchers to interrogate serotonergic contributions to psychostimulant pharmacology and to differentiate 5-HT2A-mediated behaviors from those driven by monoamine transporter modulation [4]. The compound's ability to dose-dependently suppress the DOI-elicited head-twitch response in mice provides a translational behavioral endpoint for studies investigating 5-HT2A receptor engagement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Phenylpyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.